3-Chloro-3-(4-chlorophenyl)acrylonitrile
Overview
Description
3-Chloro-3-(4-chlorophenyl)acrylonitrile is an organic compound with the molecular formula C9H5Cl2N It is a derivative of acrylonitrile, where the nitrile group is conjugated with a chlorinated phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-3-(4-chlorophenyl)acrylonitrile typically involves the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of a base, followed by chlorination. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Reactants: 4-chlorobenzaldehyde and malononitrile
Catalysts: Basic catalysts such as sodium ethoxide
Reaction Conditions: Controlled temperature and pressure to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-3-(4-chlorophenyl)acrylonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Addition Reactions: The nitrile group can participate in addition reactions with nucleophiles like Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, Grignard reagents
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed:
Substitution Products: Amino or thiol derivatives
Addition Products: Alcohols or amines
Oxidation Products: Carboxylic acids or ketones
Reduction Products: Amines or alkanes
Scientific Research Applications
3-Chloro-3-(4-chlorophenyl)acrylonitrile has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Materials Science: Utilized in the development of polymers and advanced materials.
Pharmaceutical Research: Investigated for its potential biological activities and as a precursor for drug development.
Agricultural Chemistry: Explored for its use in the synthesis of agrochemicals.
Mechanism of Action
3-Chloro-3-(4-chlorophenyl)acrylonitrile can be compared with other similar compounds, such as:
- 3-Chloro-3-(4-methoxyphenyl)acrylonitrile
- 3-Chloro-3-(4-fluorophenyl)acrylonitrile
- 3-Chloro-3-(4-(methylthio)phenyl)acrylonitrile
Uniqueness:
- Chlorine Substitution: The presence of chlorine atoms makes it more reactive in substitution reactions compared to its methoxy or fluorinated analogs.
- Reactivity: The compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine atoms, making it distinct in its chemical behavior.
Comparison with Similar Compounds
- 3-Chloro-3-(4-methoxyphenyl)acrylonitrile
- 3-Chloro-3-(4-fluorophenyl)acrylonitrile
- 3-Chloro-3-(4-(methylthio)phenyl)acrylonitrile
Properties
IUPAC Name |
(Z)-3-chloro-3-(4-chlorophenyl)prop-2-enenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-5H/b9-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOPARUBVPVOCT-UITAMQMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC#N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C/C#N)/Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00420769 | |
Record name | (2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00420769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78583-86-5 | |
Record name | (2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00420769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 78583-86-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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